S-(-)-7-Desmethyl-8-nitro Blebbistatin

Overview

Description

(S)-nitro-Blebbistatin: is a more stable form of (–)-blebbistatin , which itself is a selective cell-permeable inhibitor of non-muscle myosin II ATPases . Myosin II plays a crucial role in cellular processes such as cytokinesis, cell migration, and apoptosis-related bleb formation.

Scientific Research Applications

(S)-nitro-Blebbistatin: finds applications in various fields:

Cell Biology: Studying cell motility, cytokinesis, and apoptosis.

Biophysics: Investigating myosin II function and dynamics.

Drug Development: Targeting non-muscle myosin II for therapeutic purposes.

Live Cell Imaging: Due to its stability under blue light exposure.

Mechanism of Action

(S)-nitro-Blebbistatin: inhibits non-muscle myosin II ATPases, affecting Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB. It selectively blocks apoptosis-related bleb formation, cell migration, and cytokinesis in vertebrate cells .

Future Directions

The study of Blebbistatin and its derivatives, including “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, is entering a period of tight translational research that holds promise for major advances in disease-specific therapy . The insights into the genetic landscape of Hypertrophic Cardiomyopathy (HCM) have improved our understanding of molecular pathogenesis and pointed to potential targets for the development of therapeutic agents .

Biochemical Analysis

Biochemical Properties

S-(-)-7-Desmethyl-8-nitro Blebbistatin is known to interact with a variety of enzymes, proteins, and other biomolecules . It is a myosin inhibitor, specifically for myosin II . This interaction with myosin II is crucial in various biochemical reactions, particularly those involving muscle contraction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to inhibit the formation of blebs in melanoma cell culture . Additionally, it has been shown to inhibit cytokinesis and may also disrupt mitotic spindle formation . Its influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits myosin ATPase activity, thereby affecting acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments, leading to several biological effects .

Temporal Effects in Laboratory Settings

It is known that the compound has certain adverse characteristics such as cytotoxicity and blue-light instability, which can make its application challenging .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Given its interaction with myosin II, it is likely involved in pathways related to muscle contraction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

Understanding the targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its function .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare (S)-nitro-Blebbistatin involves several steps. While I don’t have access to specific proprietary methods, I can provide a general outline:

Starting Material: Begin with a suitable precursor compound.

Nitration: Introduce the nitro group (–NO₂) at the desired position using a nitrating agent.

Stereochemistry Control: Ensure the correct stereochemistry (S configuration) during the nitration step.

Purification: Purify the product to obtain crystalline .

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and large-scale purification. specific details would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions::

(S)-nitro-Blebbistatin: can undergo various chemical reactions, including:

Oxidation: Oxidative processes may affect the nitro group or other functional groups.

Reduction: Reduction reactions could modify the nitro group or other moieties.

Substitution: Substitution reactions may occur at different positions.

Other Transformations: Cyclization, rearrangements, and functional group interconversions.

Nitration: Nitric acid (HNO₃) or nitrating mixtures.

Reduction: Hydrogenation (e.g., using palladium on carbon, Raney nickel).

Substitution: Various nucleophiles (e.g., amines, alkoxides).

Other Reactions: Specific reagents based on the desired transformation.

Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization would reveal the exact structures.

Comparison with Similar Compounds

(S)-nitro-Blebbistatin: stands out due to its stability under blue light exposure, which addresses a limitation of the original compound. Similar compounds include (–)-blebbistatin and related myosin inhibitors.

properties

IUPAC Name |

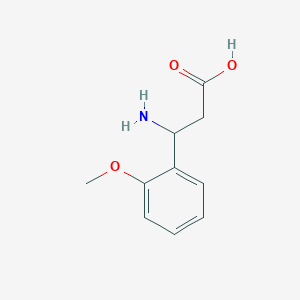

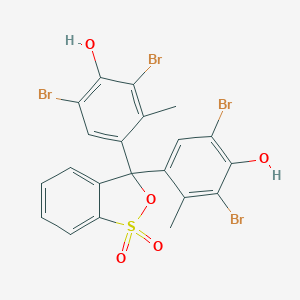

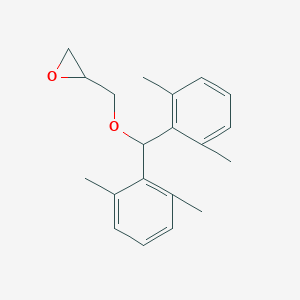

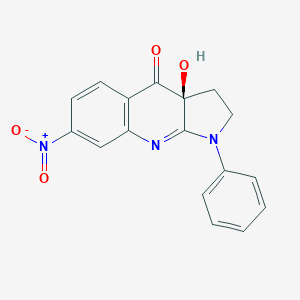

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471524 | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856925-75-2 | |

| Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.